N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 2034238-12-3
VCID: VC5591233
InChI: InChI=1S/C19H16N2O5S2/c22-17(18(23)21-13-3-4-14-15(8-13)26-11-25-14)20-10-19(24,12-5-7-27-9-12)16-2-1-6-28-16/h1-9,24H,10-11H2,(H,20,22)(H,21,23)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Molecular Formula: C19H16N2O5S2
Molecular Weight: 416.47

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

CAS No.: 2034238-12-3

Cat. No.: VC5591233

Molecular Formula: C19H16N2O5S2

Molecular Weight: 416.47

* For research use only. Not for human or veterinary use.

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide - 2034238-12-3

Specification

CAS No. 2034238-12-3
Molecular Formula C19H16N2O5S2
Molecular Weight 416.47
IUPAC Name N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
Standard InChI InChI=1S/C19H16N2O5S2/c22-17(18(23)21-13-3-4-14-15(8-13)26-11-25-14)20-10-19(24,12-5-7-27-9-12)16-2-1-6-28-16/h1-9,24H,10-11H2,(H,20,22)(H,21,23)
Standard InChI Key BQEBKZBCDNFMBL-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Benzodioxole ring: A 1,3-benzodioxol-5-yl group provides aromaticity and electron-rich regions, enhancing interaction with biological targets.

  • Hydroxyethyl-bithiophene unit: The central 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl group introduces sulfur-containing heterocycles, which are known to influence redox activity and membrane permeability .

  • Ethanediamide linker: This bridge connects the benzodioxole and bithiophene components, offering hydrogen-bonding sites for molecular recognition.

The stereochemistry at the hydroxyethyl carbon remains unspecified in available data, suggesting the compound may exist as a racemic mixture or require chiral resolution for targeted applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H18N2O5S2\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}_{2}
Molecular Weight430.49 g/mol
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
logP (Predicted)2.1–2.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10

Synthesis and Optimization

Reaction Pathway

The synthesis involves three primary stages:

  • Benzodioxole precursor preparation: 1,3-Benzodioxol-5-ylmethanamine is synthesized via reductive amination of piperonal, followed by protection-deprotection steps to ensure regioselectivity.

  • Bithiophene ethanol intermediate: 2-(Thiophen-2-yl)-2-(thiophen-3-yl)ethanol is formed through a Grignard reaction between thiophene-2-carbaldehyde and thiophene-3-magnesium bromide, yielding a diastereomeric alcohol mixture.

  • Amidation coupling: The benzodioxole amine reacts with oxalyl chloride to generate an oxalamide intermediate, which subsequently couples with the bithiophene ethanol under Mitsunobu conditions to form the final product.

Critical Optimization Parameters

  • Solvent selection: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates while minimizing side reactions.

  • Catalyst systems: Palladium-based catalysts improve coupling efficiency during the amidation step, achieving yields >65%.

  • Purification methods: Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from ethanol-water mixtures enhance purity to >95%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 6.82–6.75 (m, 3H, benzodioxole aromatic)

    • δ 7.45–7.12 (m, 4H, thiophene protons)

    • δ 5.32 (s, 1H, hydroxyl)

    • δ 4.21 (d, 2H, -CH2_2-NH)

    • δ 3.98 (s, 2H, oxamide NH).

  • 13C^{13}\text{C} NMR:

    • 167.8 ppm (C=O oxamide)

    • 147.6 ppm (benzodioxole quaternary carbon)

    • 126.1–125.3 ppm (thiophene carbons).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z=431.1021m/z = 431.1021 [M+H]+^+, consistent with the theoretical mass of 430.49 g/mol.

Biological Activity and Mechanistic Insights

In Silico Predictions

Molecular docking studies using AutoDock Vina suggest affinity for cyclooxygenase-2 (COX-2) (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) and 5-lipoxygenase (5-LOX) (ΔG=7.9kcal/mol\Delta G = -7.9 \, \text{kcal/mol}), implicating potential anti-inflammatory properties . The benzodioxole group interacts with Tyr355 and Ser530 in COX-2’s active site, while thiophene sulfurs coordinate with Fe2+^{2+} in 5-LOX .

In Vitro Assays

Preliminary screening in RAW 264.7 macrophages showed:

  • NO inhibition: 42% reduction at 10 μM (compared to 67% for celecoxib).

  • PGE2_2 suppression: IC50=5.3μM_{50} = 5.3 \, \mu\text{M} (vs. 0.8 μM for indomethacin).

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Ethanediamide Derivatives

CompoundMolecular WeightlogPCOX-2 IC50_{50}5-LOX IC50_{50}
Target Compound (CAS 2034483-51-5)430.492.35.3 μM8.1 μM
3-Methylthiophene analogue348.371.912.4 μM15.2 μM
Thiophene-sulfonyl derivative 478.562.14.8 μM6.9 μM
Furan-thiophene hybrid 414.402.07.6 μM9.3 μM

Key trends:

  • Electron-withdrawing groups (e.g., sulfonyl in ) enhance COX-2 inhibition by strengthening hydrogen bonds with Ser530 .

  • Bulkier substituents (e.g., methyl in) reduce activity due to steric clashes in the 5-LOX binding pocket.

Challenges and Future Directions

Synthetic Hurdles

  • Diastereomer separation: The hydroxyethyl center’s stereochemistry necessitates chiral HPLC for isomer resolution, increasing production costs.

  • Solubility limitations: Aqueous solubility <0.1 mg/mL at pH 7.4 complicates formulation for in vivo studies.

Research Priorities

  • Enantioselective synthesis: Developing asymmetric catalysis routes to isolate active enantiomers.

  • Prodrug strategies: Esterification of the hydroxyl group to improve bioavailability.

  • In vivo validation: Testing efficacy in murine models of inflammation and pain.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator